molecular formula C8H15NO2 B2846576 2-(Morpholin-4-yl)cyclobutan-1-ol CAS No. 1824529-67-0

2-(Morpholin-4-yl)cyclobutan-1-ol

Cat. No.: B2846576
CAS No.: 1824529-67-0
M. Wt: 157.213
InChI Key: IQICDDOZUFNCIJ-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C₈H₁₅NO₂ It features a cyclobutane ring substituted with a morpholine group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with morpholine in the presence of a reducing agent. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(Morpholin-4-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The morpholine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)butan-2-ol
  • 2-(Morpholin-4-yl)cyclopentan-1-ol
  • 2-(Morpholin-4-yl)cyclohexan-1-ol

Uniqueness

2-(Morpholin-4-yl)cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This makes it distinct from other morpholine derivatives with different ring sizes, such as cyclopentane or cyclohexane analogs .

Properties

IUPAC Name

2-morpholin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICDDOZUFNCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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